2,5-Dimethyl Substitution Confers a Higher Acute Safety Margin (LD50) Compared to the 2,4-Dimethyl Isomer
In a direct head-to-head in vivo comparison of three positional isomers of 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid using Lorke's method, the 2,5-dimethylphenyl isomer demonstrated an LD50 of 1131 mg/kg, which is substantially higher (1.46-fold) than the 775 mg/kg recorded for the 2,4-dimethylphenyl isomer [1]. The 2,6-isomer showed an identical LD50 of 1131 mg/kg, indicating that the 2,5-substitution pattern provides a safety margin equivalent to the 2,6-configuration but markedly superior to the 2,4-analog. This suggests that the 2,5-dimethyl arrangement strikes a critical balance of steric and electronic effects that reduces acute toxicity [1].
| Evidence Dimension | Acute toxicity (LD50) |
|---|---|
| Target Compound Data | 1131 mg/kg (2,5-dimethyl isomer) |
| Comparator Or Baseline | 775 mg/kg (2,4-dimethyl isomer); 1131 mg/kg (2,6-dimethyl isomer) |
| Quantified Difference | 1.46-fold higher LD50 vs. 2,4-isomer; equivalent to 2,6-isomer |
| Conditions | Lorke's method (acute toxicity) in mice; three isomeric forms of 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid tested at multiple dose levels [1] |
Why This Matters
For applications where a wider therapeutic window is critical, such as lead optimization in CNS drug discovery, the 2,5-isomer offers a quantifiably greater safety margin than the 2,4-isomer, directly influencing candidate selection and procurement decisions.
- [1] Ahmadu JO, Mohammed M, Alhassan FT, Mustapha S. Anticonvulsant screening of three novel isomeric forms of 4[(dimethylphenyl) amino]-4-oxobut-2-enoic acid in chicks and mice. Bayero Journal of Pure and Applied Sciences. 2018;11(1):162-168. View Source
